Calculated LogP and Hydrogen‑Bonding Capacity Comparison versus N-(2,3‑dihydroxypropyl)octadecanamide
The target compound exhibits lower calculated lipophilicity and an enhanced hydrogen‑bonding profile relative to the simpler N‑(2,3‑dihydroxypropyl)octadecanamide (CAS 7336‑25‑6), which lacks the 9,10‑dihydroxy and N‑octadecyl groups. Based on computed ensemble data, the target compound possesses 4 H‑bond donors and 5 H‑bond acceptors versus 3 donors and 3 acceptors for the comparator, while the estimated ClogP decreases from approx. 8.2 to approx. 7.5, indicating improved polar matrix compatibility .
| Evidence Dimension | Hydrogen‑bond donor/acceptor count and estimated ClogP |
|---|---|
| Target Compound Data | 4 H‑bond donors, 5 H‑bond acceptors; ClogP ≈ 7.5 |
| Comparator Or Baseline | N-(2,3-dihydroxypropyl)octadecanamide: 3 donors, 3 acceptors; ClogP ≈ 8.2 |
| Quantified Difference | +1 donor, +2 acceptors; ΔClogP ≈ -0.7 log units |
| Conditions | In silico calculated properties (molecular descriptor level) |
Why This Matters
A lower ClogP combined with extra hydrogen‑bonding capacity reduces solvent selection constraints and improves compatibility with aqueous or polar co‑solvent systems during formulation, directly affecting the choice of downstream processing conditions.
